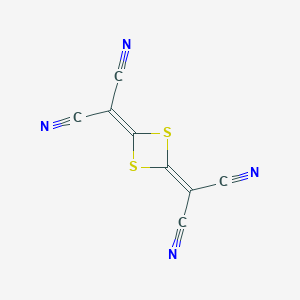
2,2'-(1,3-Dithietane-2,4-diylidene)dipropanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,3-Dithietane-2,4-diylidene)dipropanedinitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a dithietane ring, which is a four-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Dithietane-2,4-diylidene)dipropanedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetic acid derivatives with sulfur-containing reagents. The reaction conditions often require specific temperatures and solvents to ensure the formation of the dithietane ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,3-Dithietane-2,4-diylidene)dipropanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The dithietane ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted dithietane derivatives.
Scientific Research Applications
2,2’-(1,3-Dithietane-2,4-diylidene)dipropanedinitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2’-(1,3-Dithietane-2,4-diylidene)dipropanedinitrile involves its interaction with molecular targets through its reactive dithietane ring. The sulfur atoms in the ring can form bonds with various substrates, leading to the formation of new chemical entities. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,2’-(1,3-Dithietane-2,4-diylidene)bis(cyanoacetate): A similar compound with cyanoacetate groups instead of propanedinitrile.
Tetraethyl 2,2’-(1,3-Dithietane-2,4-diylidene)dimalonate: Another related compound with dimalonate groups.
Uniqueness
2,2’-(1,3-Dithietane-2,4-diylidene)dipropanedinitrile is unique due to its specific functional groups and the reactivity of its dithietane ring. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
63114-07-8 |
|---|---|
Molecular Formula |
C8N4S2 |
Molecular Weight |
216.2 g/mol |
IUPAC Name |
2-[4-(dicyanomethylidene)-1,3-dithietan-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C8N4S2/c9-1-5(2-10)7-13-8(14-7)6(3-11)4-12 |
InChI Key |
NLPBZGOFTAIMRL-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(=C1SC(=C(C#N)C#N)S1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















